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molecular formula C10H11O2- B1260699 4-Phenylbutyrate

4-Phenylbutyrate

Cat. No. B1260699
M. Wt: 163.19 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-M
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Patent
US06809118B2

Procedure details

65 g of white petrolatum (Riedel-de Haen), 15 g of cetyl alcohol (Riedel-de Haen), 260 g of soft paraffin (Merck), 155 g of liquid paraffin (Merck), and 5 g of 4-phenylbutyrate (Merck) were mixed in a beaker and heated at 70° C. to form a paste. The paste was stirred at 400 rpm for 1 hour, and then cooled at room temperature.
[Compound]
Name
white petrolatum
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
soft paraffin
Quantity
260 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
155 g
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]CCCCCCCCCC.C1([CH2:24][CH2:25][CH2:26][C:27]([O-])=[O:28])C=CC=CC=1>>[C:1]1([O:17][C:27](=[O:28])[CH2:26][CH2:25][CH3:24])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
white petrolatum
Quantity
65 g
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
soft paraffin
Quantity
260 g
Type
reactant
Smiles
Name
liquid
Quantity
155 g
Type
reactant
Smiles
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The paste was stirred at 400 rpm for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a paste
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)OC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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